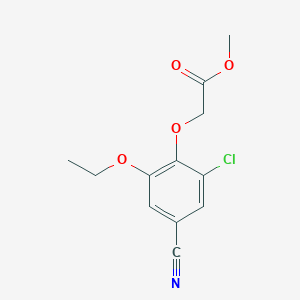
methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate is an organic compound with the molecular formula C({12})H({12})ClNO(_{4}) It is characterized by the presence of a chloro, cyano, and ethoxy group attached to a phenoxy ring, which is further connected to an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-cyano-6-ethoxyphenol.
Esterification: This phenol derivative is then subjected to esterification with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
Methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH(_{4})).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN(_{3})) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Formation of 2-chloro-4-cyano-6-ethoxyphenoxyacetic acid.
Reduction: Formation of 2-chloro-4-amino-6-ethoxyphenoxyacetate.
科学研究应用
Methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
The mechanism by which methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA.
相似化合物的比较
Similar Compounds
Methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl (2-chloro-4-cyano-6-phenoxyphenoxy)acetate: Contains a phenoxy group instead of an ethoxy group.
Uniqueness
Methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. This structural variation can lead to differences in its chemical behavior and biological activity compared to similar compounds.
属性
IUPAC Name |
methyl 2-(2-chloro-4-cyano-6-ethoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-5H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAIBBATBGLODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-phenylbutyl)acetamide](/img/structure/B4939371.png)
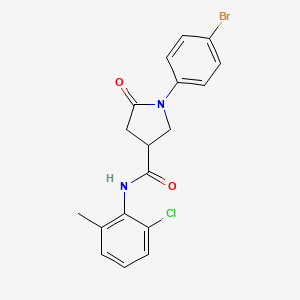
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939383.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4939400.png)

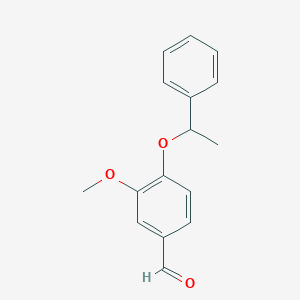
![1-[2-(allyloxy)benzyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4939415.png)
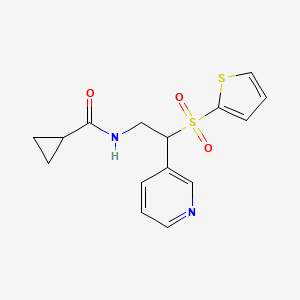
![2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one](/img/structure/B4939434.png)
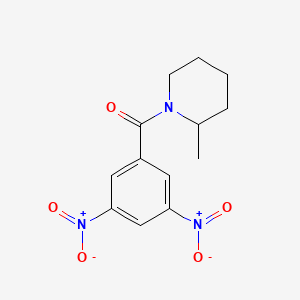
![7-methyl-2-thiophen-2-yl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4939444.png)
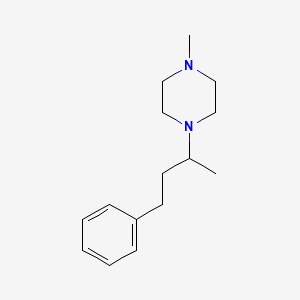
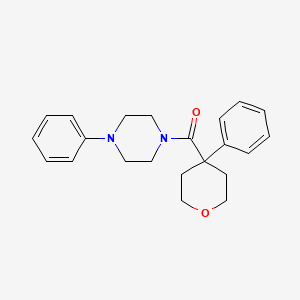
![3-{[3-(Benzylcarbamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4939470.png)
